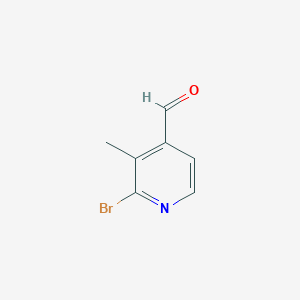
N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chloro and methoxy group on the phenyl ring, and a carbothioamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide typically involves the reaction of 3-chloro-2-methoxyaniline with a suitable piperidine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, ultimately resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- N-(3-Chloro-2-methoxyphenyl)piperazine
- N-(3-Chloro-2-methoxyphenyl)thiourea
- N-(3-Chloro-2-methoxyphenyl)acetamide
Uniqueness
N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H13ClN2O3S |
|---|---|
分子量 |
312.77 g/mol |
IUPAC名 |
N-(3-chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-11-7(14)3-2-4-8(11)16-13(20)10-9(17)5-6-15-12(10)18/h2-4,10H,5-6H2,1H3,(H,15,18)(H,16,20) |
InChIキー |
OCRYACWKKCLQOJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=C1Cl)NC(=S)C2C(=O)CCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12956043.png)










![Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)
![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)
